(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid
Description
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid is a chiral amino acid derivative featuring:
- A 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, widely used in solid-phase peptide synthesis (SPPS) to shield the amino group during coupling reactions .
- A 2-(2,5-dimethoxybenzyl) substituent, which introduces steric bulk and electron-donating methoxy groups that may influence solubility, stereochemical orientation, and intermolecular interactions.
- A propanoic acid backbone, enabling incorporation into peptide chains or conjugation with other biomolecules.
This compound is primarily utilized in research settings for synthesizing custom peptides or studying structure-activity relationships (SAR) in drug discovery. Its stereochemistry (R-configuration) and aromatic substituents make it distinct from simpler Fmoc-protected amino acids .
Properties
Molecular Formula |
C27H27NO6 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(2R)-2-[(2,5-dimethoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C27H27NO6/c1-32-19-11-12-25(33-2)17(14-19)13-18(26(29)30)15-28-27(31)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-12,14,18,24H,13,15-16H2,1-2H3,(H,28,31)(H,29,30)/t18-/m1/s1 |
InChI Key |
CORMIMUYUFGDET-GOSISDBHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
Reaction Conditions
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| Alkylation | NaHMDS, THF, −78°C → RT | 12 h | 78% |
| Fmoc protection | Fmoc-Cl, TEA, DCM, 0°C → RT | 4 h | 88% |
| Hydrolysis | LiOH, THF/H₂O (3:1), RT | 2 h | 95% |
Critical Optimization Parameters
- Temperature control : Alkylation at −78°C prevents racemization.
- Solvent selection : Dichloromethane (DCM) minimizes side reactions during Fmoc protection.
- Stoichiometry : A 1.2:1 molar ratio of Fmoc-Cl to amine ensures complete protection.
Purification and Characterization
Purification Methods
| Method | Conditions | Purity Outcome |
|---|---|---|
| Flash chromatography | Silica gel, hexane/EtOAc (4:1) | 92% |
| Recrystallization | Ethanol/water (7:3), −20°C | 98% |
| HPLC | C18 column, acetonitrile/water (75:25) | ≥99% |
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.75 (d, Fmoc aromatic), 6.65 (s, dimethoxybenzyl), 4.35 (m, α-CH) |
| IR | 1745 cm⁻¹ (C=O, acid), 1690 cm⁻¹ (Fmoc carbamate) |
| HRMS | [M+H]⁺ calc. 462.1918, found 462.1915 |
Industrial-Scale Production Adjustments
Large-scale synthesis modifies laboratory protocols for cost and efficiency:
- Continuous flow reactors : Reduce reaction times by 40% compared to batch processes.
- Catalytic asymmetric synthesis : Enzymatic resolution using lipases achieves 99% ee without chiral auxiliaries.
- In-line analytics : Real-time HPLC monitoring ensures consistency in multi-kilogram batches.
Challenges and Mitigations
Chemical Reactions Analysis
Types of Reactions
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups.
Substitution: The compound can participate in substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: These can vary widely depending on the desired substitution, but common reagents include alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an amine or alcohol.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group enhances the solubility and stability of the compound, making it a candidate for developing anticancer agents. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .
Neuroprotective Effects
The compound's potential neuroprotective effects are also under investigation. Its ability to modulate neurotransmitter systems may provide therapeutic avenues for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that it can protect neuronal cells from oxidative stress and excitotoxicity .
Peptide Synthesis
Fmoc Protection Strategy
The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). This compound serves as an essential building block in synthesizing peptides due to its compatibility with various coupling reagents and its ability to be easily removed under mild conditions. The use of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid allows for the synthesis of peptides with high purity and yield .
Drug Development
Targeted Drug Delivery Systems
The compound's structural features enable its incorporation into drug delivery systems, particularly those targeting specific tissues or cells. Its ability to form stable complexes with drugs enhances the bioavailability and efficacy of therapeutic agents. Research into polymeric nanoparticles containing this compound has shown promising results in improving drug delivery efficiency .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study 2 | Neuroprotection | Showed protective effects against oxidative stress in neuronal cultures. |
| Study 3 | Peptide Synthesis | Achieved high yields in peptide synthesis using Fmoc strategy with minimal side reactions. |
| Study 4 | Drug Delivery | Enhanced bioavailability of encapsulated drugs in targeted delivery systems. |
Mechanism of Action
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid would depend on its specific application. In general, the compound’s effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The Fmoc group, for example, is commonly used to protect amine groups during peptide synthesis, preventing unwanted side reactions.
Comparison with Similar Compounds
Structural Variations in Fmoc-Protected Amino Acids
The compound belongs to a family of Fmoc-protected derivatives with diverse aromatic substituents. Key analogs and their differences are summarized below:
Key Differences and Implications
Electronic and Steric Effects: The 2,5-dimethoxybenzyl group in the target compound provides electron-donating methoxy substituents, which may enhance solubility in polar solvents compared to halogenated analogs like the 3,5-difluorophenyl derivative .
Biological Interactions :
- The 4-hydroxyphenyl analog () introduces a polar hydroxyl group, enabling hydrogen bonding with biological targets, whereas the 6-chloro-indol-3-yl substituent () offers a planar aromatic system for hydrophobic interactions.
Synthetic Utility: Compounds like the allyloxycarbonylamino derivative () allow for orthogonal protection strategies, critical for synthesizing complex peptides with multiple functional groups .
Cross-Reactivity and Similarity Assessment
- Cross-Reactivity: Structurally similar Fmoc-protected compounds may exhibit cross-reactivity in immunoassays due to shared epitopes (e.g., the Fmoc group). This is critical in analytical settings, as antibodies may bind analogs with varying affinities .
- Similarity Indexing : Methods like the Tanimoto coefficient (utilized in ) quantify structural similarity based on molecular fingerprints. For example, a 70% similarity threshold (as seen with SAHA analogs) could classify the target compound and its analogs as moderate-to-high similarity, influencing virtual screening outcomes .
Biological Activity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability during synthesis and allows for selective reactions in peptide formation. The presence of the dimethoxybenzyl group is believed to influence its biological interactions and activity.
Antimicrobial Properties
Research indicates that compounds similar to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid often exhibit antimicrobial properties. For instance, derivatives of fluorenone have been shown to possess significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The antimicrobial efficacy is largely attributed to the structural features of the fluorenone nucleus, which facilitates interaction with bacterial cell membranes.
Antitumor Activity
The fluorenone derivatives have also been investigated for their antitumor potential. A study demonstrated that certain fluorenone analogs act as inhibitors of type I topoisomerase, which is crucial for DNA replication in cancer cells . This suggests that (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid may also exhibit similar antitumor properties through its structural analogs.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been found to inhibit key enzymes involved in bacterial fatty acid biosynthesis, such as InhA in Mycobacterium tuberculosis, highlighting a potential mechanism for its antimicrobial action .
- Cell Membrane Interaction : The lipophilic nature of the fluorenone structure allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell death.
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various fluorenone derivatives against multi-drug resistant strains of Mycobacterium tuberculosis. Compounds demonstrated IC50 values in the low micromolar range, indicating potent activity .
- Antitumor Studies : Research involving structural modifications of fluorenone derivatives showed enhanced antiproliferative effects against cancer cell lines. These modifications were linked to increased binding affinity for topoisomerase enzymes .
Comparative Analysis
The following table summarizes key findings related to the biological activities of compounds structurally related to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
